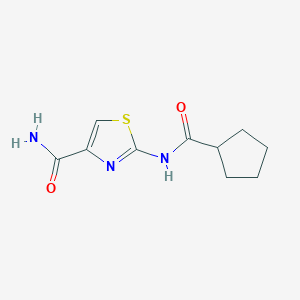

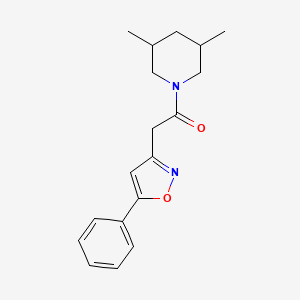

2-(Cyclopentanecarbonylamino)-1,3-thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

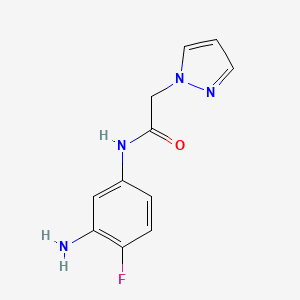

2-(Cyclopentanecarbonylamino)-1,3-thiazole-4-carboxamide, commonly known as CCT251236, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. CCT251236 is a member of the thiazole family of compounds, which have been shown to have various biological activities, including antiviral, antibacterial, and anticancer properties.

Mechanism of Action

CCT251236 works by binding to the active site of the MELK protein, preventing it from carrying out its normal function. MELK is involved in several cellular processes, including cell division, DNA repair, and apoptosis (programmed cell death). By inhibiting MELK activity, CCT251236 disrupts these processes, leading to decreased cell growth and increased cell death.

Biochemical and Physiological Effects:

Studies have shown that CCT251236 has a selective effect on cancer cells, with little to no effect on normal cells. This selectivity is thought to be due to the overexpression of MELK in cancer cells, which makes them more susceptible to the effects of CCT251236. In addition to its effects on MELK activity, CCT251236 has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

CCT251236 has several advantages as a research tool, including its selectivity for cancer cells and its ability to inhibit MELK activity. However, there are also limitations to its use in lab experiments. For example, CCT251236 has relatively low solubility, which can make it difficult to work with in certain experimental settings. Additionally, the synthesis of CCT251236 can be challenging and time-consuming, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for research on CCT251236. One area of interest is the development of more efficient and scalable synthesis methods for the compound. Another area of focus is the identification of other proteins or pathways that may be targeted by CCT251236, either alone or in combination with other drugs. Finally, researchers are also investigating the potential use of CCT251236 in combination with other cancer therapies, with the goal of improving treatment outcomes for cancer patients.

Synthesis Methods

CCT251236 can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis method involves the use of different reagents and catalysts to produce the final product. Researchers have reported several different methods for synthesizing CCT251236, with varying degrees of success and efficiency.

Scientific Research Applications

CCT251236 has been studied for its potential therapeutic applications in cancer treatment. Specifically, researchers have investigated its ability to inhibit the activity of a protein known as MELK (Maternal Embryonic Leucine Zipper Kinase), which has been implicated in the growth and survival of cancer cells. Studies have shown that CCT251236 can inhibit MELK activity in cancer cells, leading to decreased cell growth and increased cell death.

properties

IUPAC Name |

2-(cyclopentanecarbonylamino)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S/c11-8(14)7-5-16-10(12-7)13-9(15)6-3-1-2-4-6/h5-6H,1-4H2,(H2,11,14)(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGHHTPUHCUSJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=NC(=CS2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopentanecarbonylamino)-1,3-thiazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B7460199.png)

![4-chloro-3-nitro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7460205.png)

![4-[(4-benzylpiperazin-1-yl)carbonyl]-5,6-diphenylpyridazin-3(2H)-one](/img/structure/B7460230.png)

![N-cycloheptyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7460259.png)

![1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole](/img/structure/B7460285.png)